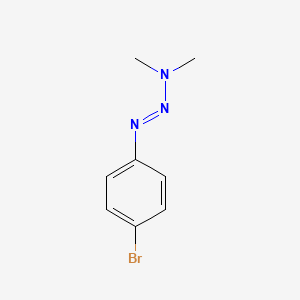

1-(4-Bromophenyl)-3,3-dimethyltriazene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Bromophenyl)-3,3-dimethyltriazene, also known as this compound, is a useful research compound. Its molecular formula is C8H10BrN3 and its molecular weight is 228.09 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63952. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

1-(4-Bromophenyl)-3,3-dimethyltriazene exhibits notable biological activities that make it an important candidate for anticancer research. Key findings include:

- Mutagenicity : Studies indicate that the compound can induce chromosomal aberrations, suggesting potential carcinogenic properties. This mutagenic activity is likely due to its ability to form covalent bonds with nucleophilic sites in DNA and proteins, leading to disruptions in cellular functions.

- Anticancer Potential : Research has demonstrated that triazenes, including this compound, can act as chemotherapeutic agents against various tumors such as melanoma and leukemia. The mechanism often involves DNA cleavage and inhibition of cell proliferation .

Applications in Research

This compound serves as a valuable tool in several research domains:

- Synthetic Chemistry : The compound is utilized in the synthesis of dyes and pigments due to its vibrant color properties. Its reactivity allows for the creation of complex organic molecules through various coupling reactions .

- Biochemical Studies : Interaction studies involving this compound focus on its effects on enzymes and receptors. Understanding these interactions can elucidate its mechanism of action and pave the way for novel therapeutic strategies .

Comparative Analysis with Related Compounds

To further understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(4-Chlorophenyl)-3,3-dimethyltriazene | Chlorine atom at para position | Different reactivity due to electron-withdrawing effect |

| 1-(3-Bromophenyl)-3,3-dimethyltriazene | Bromine atom at meta position | Altered stability compared to para-substituted |

| 1-(2-Methylphenyl)-3,3-dimethyltriazene | Methyl group at ortho position | Potentially different biological activity due to sterics |

The comparative analysis shows that the bromine substitution at the para position significantly influences both chemical behavior and biological activity compared to other triazenes.

Eigenschaften

CAS-Nummer |

7239-21-6 |

|---|---|

Molekularformel |

C8H10BrN3 |

Molekulargewicht |

228.09 g/mol |

IUPAC-Name |

N-[(4-bromophenyl)diazenyl]-N-methylmethanamine |

InChI |

InChI=1S/C8H10BrN3/c1-12(2)11-10-8-5-3-7(9)4-6-8/h3-6H,1-2H3 |

InChI-Schlüssel |

LFGYQNAHFGPILM-UHFFFAOYSA-N |

SMILES |

CN(C)N=NC1=CC=C(C=C1)Br |

Kanonische SMILES |

CN(C)N=NC1=CC=C(C=C1)Br |

Key on ui other cas no. |

7239-21-6 |

Synonyme |

1-(4-bromophenyl)-3,3-dimethyltriazene 4-BP-3,3-DT |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.